N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
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Overview
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide: is a chemical compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide typically involves the reaction of 4-chlorobenzo[d]thiazole with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazoles.
Scientific Research Applications
Chemistry: N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is used as a building block in the synthesis of more complex molecules
Biology: This compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine: In medicinal chemistry, this compound has been investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Industry: In the industrial sector, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In cancer cells, the compound may interfere with key signaling pathways, inducing apoptosis and inhibiting cell proliferation.
Comparison with Similar Compounds
- N-(4-chlorobenzo[d]thiazol-2-yl)cyclopentanecarboxamide
- N-(4-chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide
- N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide
Comparison: Compared to these similar compounds, N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide exhibits unique properties due to the presence of the methylthio group This functional group enhances its reactivity and allows for the formation of diverse derivatives
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-20-10-5-2-4-9(8-10)14(19)18-15-17-13-11(16)6-3-7-12(13)21-15/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAYMGWJPAYVHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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